molecular formula C24H30NO6PS B1226966 N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide

N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide

Cat. No. B1226966
M. Wt: 491.5 g/mol
InChI Key: YTKZIUFDINVYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide is a member of naphthalenes.

Scientific Research Applications

Antibacterial and Anti-enzymatic Potential

Research on derivatives related to N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide has shown potent antibacterial properties and moderate to weak enzyme inhibition. Specifically, the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride, followed by substitution at the N-atom with alkyl/aralkyl halides, produced compounds with significant antibacterial activities against various strains and moderate enzymatic inhibition capabilities (Abbasi et al., 2015).

Protein-Protein Interaction Inhibition

Another study explored the potential of N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide derivatives in inhibiting calcineurin-NFAT signaling by blocking protein-protein interactions. The research utilized CoMFA and CoMSIA methodologies to design effective inhibitors, revealing insights into molecular modifications that could enhance inhibitory activities (Myung et al., 2005).

Antiproliferative Activity

Derivatives of N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide have also been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Among these compounds, specific derivatives showed high antiproliferative activity, suggesting their potential as lead compounds for developing new anticancer agents (Motavallizadeh et al., 2014).

Insecticidal Activities

Research into propargyloxy-naphthalene-sulfonamide derivatives has identified potent insecticidal activities. The incorporation of propargyloxy and sulfonamide groups into naphthalenesulfonamides resulted in compounds with significantly lower LC50 values compared to the control, indicating their effectiveness as insecticides (Zhao et al., 2021).

properties

Product Name

N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide

Molecular Formula

C24H30NO6PS

Molecular Weight

491.5 g/mol

IUPAC Name

N-(1-dibutoxyphosphoryl-4-oxonaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H30NO6PS/c1-3-5-18-30-32(27,31-19-6-4-2)24(25-33(28,29)20-12-8-7-9-13-20)17-16-23(26)21-14-10-11-15-22(21)24/h7-17,25H,3-6,18-19H2,1-2H3

InChI Key

YTKZIUFDINVYGN-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C1(C=CC(=O)C2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3)OCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide
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N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide
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N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide
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N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide
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N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide
Reactant of Route 6
N-(1-dibutoxyphosphoryl-4-oxo-1-naphthalenyl)benzenesulfonamide

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